

Technical Guide: DiSulfo-ICG Maleimide - Molar Extinction Coefficient and Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of DiSulfo-Indocyanine Green (ICG) maleimide and detailed protocols for its use in bioconjugation. Due to the inherent variability of the molar extinction coefficient based on environmental factors, this guide emphasizes the experimental determination of this critical parameter.

Molar Extinction Coefficient of ICG Derivatives

The molar extinction coefficient of cyanine dyes like Indocyanine Green (ICG) is highly sensitive to the solvent, concentration, and binding to macromolecules. While a definitive molar extinction coefficient for **DiSulfo-ICG maleimide** is not universally reported, data for the parent ICG molecule and its derivatives provide a valuable reference. It is crucial to experimentally determine the molar extinction coefficient for **DiSulfo-ICG maleimide** under the specific conditions of your application for accurate quantification.



Compound	Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	Wavelength (λmax) (nm)	Solvent/Conditions
Indocyanine Green (ICG)	223,000	787	Not specified
ICG-d7	228,000	794	Not specified
Indocyanine Green (ICG)	128,000	795	In PBS, conjugated to Herceptin
Indocyanine Green (ICG)	156,000	Not specified	Water
Indocyanine Green (ICG)	223,000	Not specified	Ethanol

Note: The variation in the reported values underscores the importance of experimental determination for the specific dye-conjugate and buffer system being used.

Experimental Protocol: Determination of Molar Extinction Coefficient

This protocol outlines the determination of the molar extinction coefficient of **DiSulfo-ICG maleimide** in a specific solvent using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = ϵ cl).[1][2][3][4]

2.1. Materials and Equipment

- DiSulfo-ICG maleimide
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- UV-Vis Spectrophotometer
- Calibrated analytical balance



- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)

2.2. Procedure

- Prepare a Stock Solution:
 - Accurately weigh a small amount of DiSulfo-ICG maleimide.
 - Dissolve the dye in a precise volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM). Protect the solution from light.[5]
- Prepare a Dilution Series:
 - Perform a series of precise dilutions of the stock solution into the desired aqueous buffer (e.g., PBS). It is crucial to keep the final concentration of the organic solvent low and consistent across all dilutions to minimize its effect on the spectral properties.
 - Prepare at least five different concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Acquire Absorbance Spectra:
 - Turn on the spectrophotometer and allow the lamp to warm up.
 - Use the same buffer as used for the dilutions to blank the instrument.
 - Measure the absorbance spectrum of each dilution from approximately 600 nm to 900 nm.
 - Identify the wavelength of maximum absorbance (λmax).
- Data Analysis:
 - For each concentration, record the absorbance value at λmax.
 - Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis).

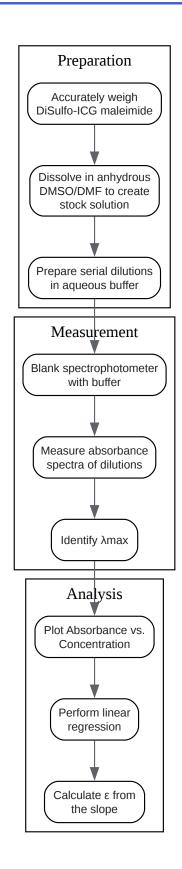
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- Perform a linear regression on the data points. The plot should be a straight line passing through the origin.
- \circ The slope of this line is equal to the molar extinction coefficient (ϵ) multiplied by the path length (I) of the cuvette (typically 1 cm).[6]
- Calculate the molar extinction coefficient (ϵ) using the formula: ϵ = Slope / I
- 2.3. Workflow for Molar Extinction Coefficient Determination





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Workflow for determining the molar extinction coefficient.



Experimental Protocol: Bioconjugation to Thiol-Containing Proteins

This protocol describes the conjugation of **DiSulfo-ICG maleimide** to cysteine residues on a protein.[4][6][7]

3.1. Materials

- DiSulfo-ICG maleimide
- Thiol-containing protein (e.g., antibody, peptide)
- Anhydrous DMSO or DMF
- Reaction Buffer: Amine-free buffer with a pH of 7.0-7.5 (e.g., PBS, HEPES).[6] Degas the buffer before use.
- Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) if disulfide bonds need to be reduced.
- Purification column (e.g., Sephadex G-25) for removing excess dye.

3.2. Procedure

- Protein Preparation:
 - Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[6]
 [7]
 - If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[4][7] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.
- Dye Preparation:
 - Immediately before use, dissolve DiSulfo-ICG maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL to create a stock solution.[6][7]



Conjugation Reaction:

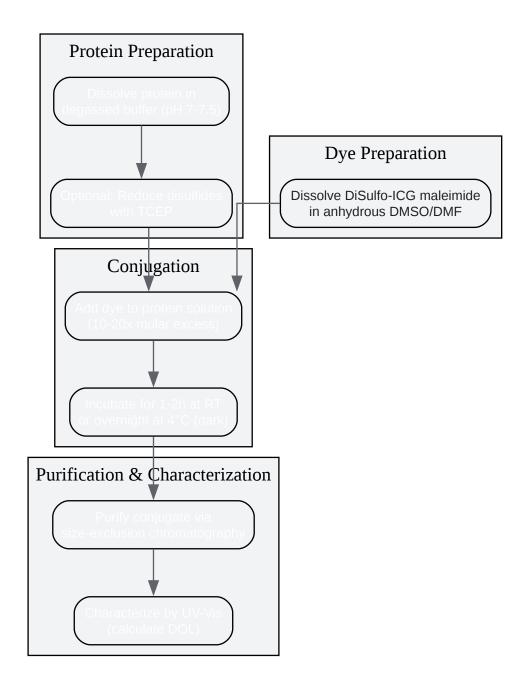
- Add a 10-20 fold molar excess of the dissolved **DiSulfo-ICG maleimide** to the protein solution.[4] The optimal ratio should be determined empirically for each protein.
- Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Purification:

- Remove unreacted dye and byproducts by passing the reaction mixture through a sizeexclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[5]
- Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
- Characterization (Degree of Labeling):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (determined in the previous protocol).
 - Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula: DOL = (A_dye × ε_protein) / [(A_280 (A dye × CF)) × ε dye] Where:
 - A dye = Absorbance of the conjugate at the λ max of the dye.
 - ε protein = Molar extinction coefficient of the protein at 280 nm.
 - A 280 = Absorbance of the conjugate at 280 nm.
 - CF = Correction factor (A_280 of the free dye / A_max of the free dye).
 - ϵ dye = Molar extinction coefficient of the dye at its λ max.

3.3. Workflow for Bioconjugation





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General workflow for bioconjugation of **DiSulfo-ICG maleimide**.

Stability and Storage

- **DiSulfo-ICG maleimide** (powder): Store at -20°C, desiccated and protected from light.
- Stock Solutions (in anhydrous DMSO/DMF): Store at -20°C, protected from light. For optimal reactivity, it is recommended to prepare fresh solutions. Avoid repeated freeze-thaw cycles.



- Aqueous Solutions: ICG and its derivatives have limited stability in aqueous solutions.[8] It is advisable to use aqueous solutions of the dye promptly after preparation.
- Conjugates: The stability of the maleimide-thiol linkage can be a concern, as it can undergo
 a retro-Michael reaction, especially in the presence of other thiols.[9] For long-term stability,
 consider strategies to hydrolyze the succinimide ring post-conjugation.[10] Store protein
 conjugates as recommended for the specific protein, typically at 4°C for short-term and
 -20°C or -80°C for long-term storage.

This guide provides a foundational understanding and practical protocols for working with **DiSulfo-ICG maleimide**. For critical applications, it is essential to optimize these protocols and validate the results.

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